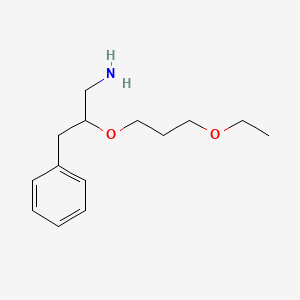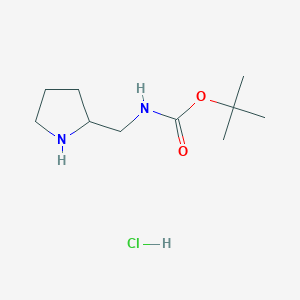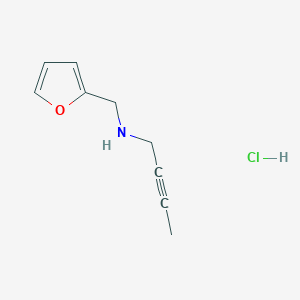
p-(Methylthio)benzyl thiocyanate
Übersicht
Beschreibung
p-(Methylthio)benzyl thiocyanate: is an organic compound with the molecular formula C9H9NS2 . It belongs to the family of thiocyanate compounds, characterized by the presence of a thiocyanate group (R-S-C≡N). This compound is known for its yellow crystalline appearance and is used in various chemical applications due to its unique properties.
Wirkmechanismus
Target of Action
It is known that organic thiocyanates, to which p-(methylthio)benzyl thiocyanate belongs, are often involved in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
It is known that organic thiocyanates, such as this compound, contain a functional group rscn, where the organic group is attached to sulfur . This structure allows for a variety of chemical reactions, including those involving free radicals .
Biochemical Pathways
Organic thiocyanates are known to be involved in various chemical reactions, including the reaction between alkyl halides and alkali thiocyanate in aqueous media . This reaction is commonly used in the synthesis of organic thiocyanates .
Result of Action
It is known that organic thiocyanates can undergo hydrolysis to form thiocarbamates in the riemschneider thiocarbamate synthesis . Some thiocyanates also isomerize to isothiocyanates .
Action Environment
It is known that the reactivity of organic thiocyanates can be influenced by factors such as temperature and the presence of other chemical species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction with Alkyl Halides: One common method involves the reaction of alkyl halides with alkali thiocyanate in aqueous media.
Cyanation of Organosulfur Compounds: Another method involves the cyanation of organosulfur compounds.
Sandmeyer Reaction: Aryl thiocyanates can be produced by the Sandmeyer reaction, which involves combining copper (I) thiocyanate and diazonium salts.
Industrial Production Methods: Industrial production methods for p-(Methylthio)benzyl thiocyanate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-(Methylthio)benzyl thiocyanate can undergo oxidation reactions, where the thiocyanate group is oxidized to form sulfonates or other oxidized derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Sulfonates, sulfoxides.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: p-(Methylthio)benzyl thiocyanate is used as a building block for synthesizing more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Compounds derived from thiocyanates have shown antimicrobial properties, making them useful in developing new antibiotics.
Industry:
Chemical Synthesis: Used in the synthesis of dyes, fungicides, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
- Benzyl thiocyanate
- Phenyl thiocyanate
- Allyl thiocyanate
Comparison:
- Uniqueness: p-(Methylthio)benzyl thiocyanate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to other thiocyanates .
- Chemical Properties: The methylthio group enhances the compound’s ability to participate in redox reactions and form covalent bonds with biological molecules .
Eigenschaften
IUPAC Name |
(4-methylsulfanylphenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXFJVFAYOHLGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)









